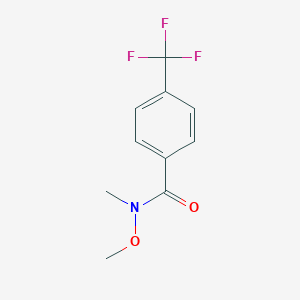
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
Overview
Description
“N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide” is an N, N-disubstituted benzamide . It is also referred to as a Weinreb amide .
Molecular Structure Analysis
The molecular formula of “N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide” is C10H10F3NO2 . Unfortunately, the specific 3D structure is not available in the search results.Physical And Chemical Properties Analysis
“N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide” is a liquid at 20°C . It has a molecular weight of 233.19 , a flash point of 139°C , a specific gravity of 1.27 , and a refractive index of 1.47 .Scientific Research Applications
PET Imaging Agents for Neuroinflammation : A study by Jia et al. (2019) developed carbon-11-labeled sEH/PDE4 dual inhibitors, including derivatives of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, as potential PET agents for imaging sEH/PDE4 enzymes in neuroinflammation. These compounds were synthesized with high radiochemical purity and significant molar activity, indicating their potential for neuroimaging applications (Jia et al., 2019).
Neuroleptic Activity : Iwanami et al. (1981) investigated benzamides, including compounds structurally related to N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, for their neuroleptic activities. They found that certain substitutions in the benzamide structure significantly enhanced neuroleptic activity, suggesting potential therapeutic applications in treating psychosis (Iwanami et al., 1981).
Isotope Labeling : Shevchenko et al. (2014) conducted a study on the introduction of hydrogen isotopes into related benzamide compounds. This research is important for the development of labeled compounds in various scientific applications, including drug development and molecular imaging (Shevchenko et al., 2014).
Antihyperglycemic Agents : Nomura et al. (1999) identified a benzamide derivative, closely related to N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, as a promising candidate drug for the treatment of diabetes mellitus. Their structure-activity relationship study indicated its potential as an antihyperglycemic agent (Nomura et al., 1999).
Radiochemistry Applications : In a study by Bobeldijk et al. (1990), a simple and high-yield synthesis method was developed for derivatives of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, which are useful in the preparation of radio-labeled compounds for imaging applications (Bobeldijk et al., 1990).
Chemical Reaction Studies : Murphy et al. (2009) studied the basic condition reactions of N-(hydroxymethyl)benzamide derivatives, including those with structures related to N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide. This research contributes to understanding the chemistry of benzamide compounds under different conditions (Murphy et al., 2009).
Safety and Hazards
“N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-3-5-8(6-4-7)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDOMHRDNWBTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555389 | |
| Record name | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | |
CAS RN |
116332-61-7 | |
| Record name | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



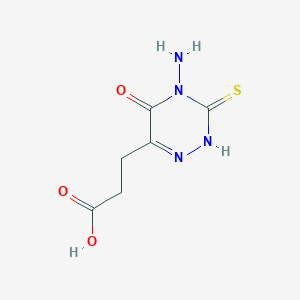

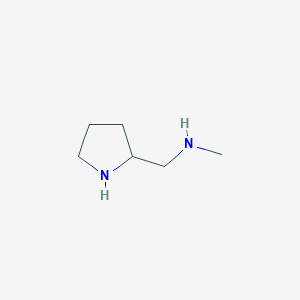
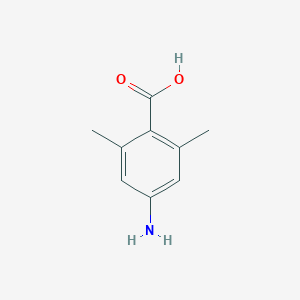



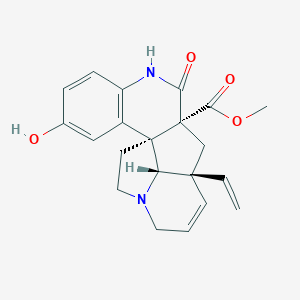
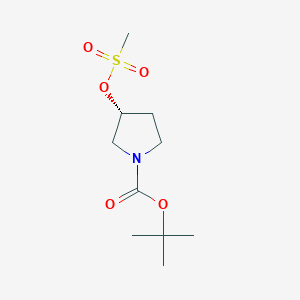
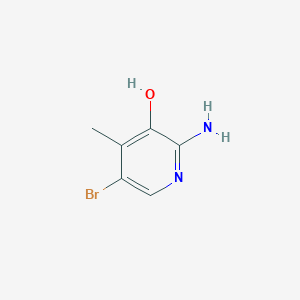
![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)
![4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid](/img/structure/B171154.png)